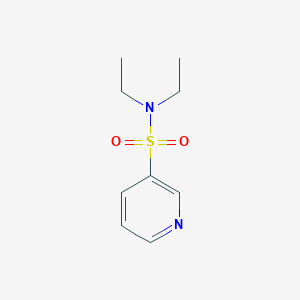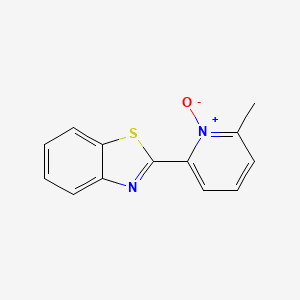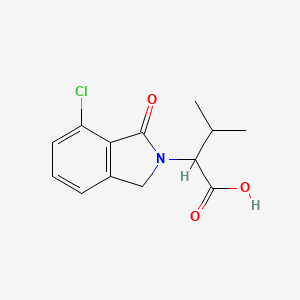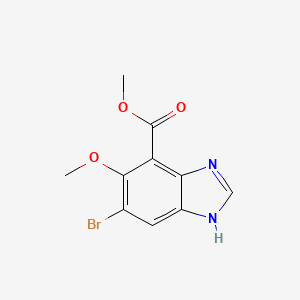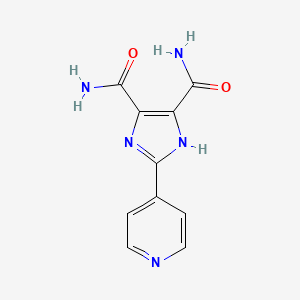
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyridine and imidazole rings in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide typically involves the reaction of pyridine-4-carboxylic acid with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acids, followed by the addition of ammonia or an amine to form the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of both pyridine and imidazole rings allows for multiple binding interactions, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-(1H-imidazol-2-yl)pyridine
- 1-(1-(1H-imidazol-1-yl)carbonyl)piperidin-4-yl)-1H-imidazole
Uniqueness
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H9N5O2 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H9N5O2/c11-8(16)6-7(9(12)17)15-10(14-6)5-1-3-13-4-2-5/h1-4H,(H2,11,16)(H2,12,17)(H,14,15) |
Clave InChI |
GNGROPISHSUPKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=C(N2)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)



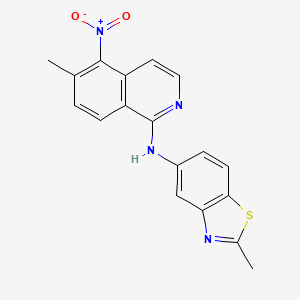
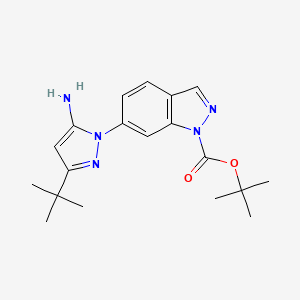
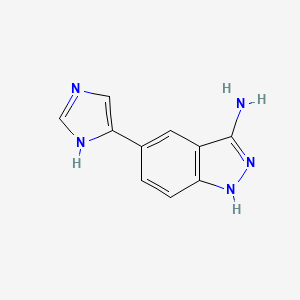
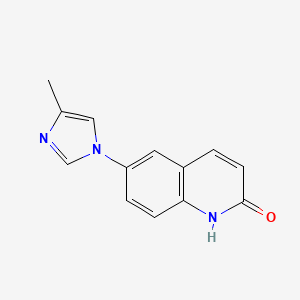
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
